(1-Phenylcyclopentyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1-phenylcyclopentyl)hydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9,12H2 |
InChI Key |
OCAWIYIFLVSCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)NN |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylcyclopentyl Hydrazine and Its Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target hydrazine (B178648) in a single or a one-pot procedure from readily available starting materials. These methods are often valued for their efficiency and atom economy.
A foundational strategy for the synthesis of (1-Phenylcyclopentyl)hydrazine involves the reaction of a cyclopentanone (B42830) derivative with a hydrazine reagent, typically phenylhydrazine (B124118). This process generally occurs in two stages: the formation of a hydrazone intermediate followed by its reduction.
The initial step is the condensation reaction between cyclopentanone and phenylhydrazine, often catalyzed by a weak acid. vaia.com This reaction replaces the carbonyl oxygen atom with a C=N double bond, yielding the corresponding hydrazone, Cyclopentanone phenylhydrazone. vaia.comlookchem.com This intermediate is a stable, often crystalline solid that can be isolated before the subsequent reduction step. lookchem.com
The second stage involves the reduction of the C=N bond of the hydrazone to a C-N single bond to form the final hydrazine product. Various reducing agents can be employed for this transformation. A classic, though less common now, method is reduction with zinc and acetic acid. More modern and efficient reducing agents are typically preferred in contemporary synthesis.
To streamline the process, direct reductive hydrazination (DRH) methods have been developed. These one-pot procedures combine the condensation and reduction steps, avoiding the isolation of the hydrazone intermediate.
A notable example is the use of trichlorosilane (B8805176) (HSiCl₃) as a powerful reducing agent in the presence of a Lewis base catalyst. researchgate.net This method facilitates the direct conversion of various ketones and aldehydes, including cyclic ketones like cyclopentanone, into 1,1-disubstituted hydrazines upon reaction with phenylhydrazines. nih.govacs.org The reaction is typically performed under mild conditions and demonstrates broad substrate scope, tolerating various functional groups. organic-chemistry.org Hexamethylphosphoramide (HMPA) has been identified as a particularly effective catalyst for ketones, achieving high yields. organic-chemistry.org
Table 1: Lewis Base-Catalyzed Reductive Hydrazination of Ketones This table presents the yields for the synthesis of various 1,1-disubstituted hydrazines using the trichlorosilane/Lewis base system, demonstrating the method's efficiency.
| Ketone Substrate | Lewis Base Catalyst | Yield (%) |
| Cyclohexanone | HMPA | 98% |
| 4-tert-Butylcyclohexanone | HMPA | 95% |
| Acetophenone | HMPA | 93% |
| 4'-Methoxyacetophenone | HMPA | 91% |
| Propiophenone | HMPA | 85% |
| Data sourced from a study on direct reductive hydrazination using trichlorosilane, which highlights the effectiveness of HMPA as a catalyst for ketones. organic-chemistry.org |
More recently, biocatalytic approaches using imine reductases (IREDs) have been explored for reductive hydrazination. nih.gov These enzymatic methods offer a green chemistry alternative, proceeding under mild aqueous conditions to produce substituted hydrazines from carbonyl compounds and hydrazines. nih.gov
Multistep Synthetic Routes and Functional Group Interconversions
When direct routes are not feasible or desired, multistep sequences that build the target molecule through a series of functional group transformations are employed.
An alternative strategy begins with a molecule that already contains the 1-phenylcyclopentyl scaffold. A common method for creating 1-alkyl-1-phenyl-hydrazines involves the nitrosation of the corresponding N-alkylaniline, followed by reduction. google.com
In the context of this compound, this would involve a precursor such as N-(1-phenylcyclopentyl)aniline. This secondary amine can be treated with a nitrosating agent (e.g., nitrous acid generated from sodium nitrite (B80452) and a strong acid) to form the N-nitroso derivative, N-nitroso-N-(1-phenylcyclopentyl)aniline. The subsequent reduction of this nitrosamine (B1359907) yields the target hydrazine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. prepchem.comgoogle.com
These routes involve forming one of the key structural components as part of the synthesis. One such approach is the alkylation of phenylhydrazine. Phenylhydrazine can be deprotonated with a strong base, such as sodium amide, to form sodium phenylhydrazide. google.com This nucleophilic species can then react with a suitable electrophile, such as 1-bromo-1-phenylcyclopentane, to form the desired C-N bond and construct the final product. The reactivity of the alkylating agent is a key factor in the success of this method. google.com
Another potential, albeit longer, route starts with the construction of a key precursor. For instance, the Grignard reaction of phenylmagnesium bromide with cyclopentanone yields 1-phenylcyclopentanol. vaia.com This tertiary alcohol would then require further functional group interconversion, such as conversion to a good leaving group followed by substitution with a hydrazine-equivalent, to arrive at the target molecule.
Advanced Catalytic Syntheses
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.
The Lewis base-promoted reductive hydrazination with trichlorosilane is a prime example of a catalytic process for synthesizing 1,1-disubstituted hydrazines. researchgate.netorganic-chemistry.org The catalyst, typically HMPA or N,N-dimethylacetamide (DMAc), plays a crucial role in activating the silane (B1218182) reducing agent. nih.govacs.org
For asymmetric synthesis, direct catalytic asymmetric reductive amination has been developed. An iridium-based catalyst, in conjunction with a specific ligand like f-Binaphane, has been shown to effectively catalyze the reaction between ketones and phenylhydrazide, providing a route to chiral amines and, by extension, potentially chiral hydrazines. nih.gov
Furthermore, the reduction of N-nitrosamines, a key step in the multistep route described in 2.2.1, can be performed using catalytic hydrogenation. Catalysts comprising Group VIII metals, such as palladium or platinum supported on carbon, are highly effective for reducing the N-nitroso group to the hydrazine in the presence of molecular hydrogen. google.com This offers a more scalable and often safer alternative to metal hydride reagents. google.com
Transition Metal-Catalyzed C-N Coupling Reactions with Hydrazides
Transition metal catalysis is a cornerstone for the synthesis of aryl hydrazines and their derivatives. nih.gov These methods often provide significant advantages over classical approaches, such as the diazotization of anilines followed by reduction, by avoiding harsh conditions and hazardous intermediates. nih.gov Palladium and nickel catalysts, in particular, have been extensively developed for their ability to mediate the coupling of nitrogen-based nucleophiles with aryl halides and pseudohalides. nih.govrsc.org
Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a powerful and versatile tool for forming C-N bonds. researchgate.net This methodology has been successfully applied to the direct coupling of hydrazine itself with aryl halides. nih.gov The synthesis of a simple aryl hydrazine, a key precursor structure, can be achieved with catalyst loadings as low as 100 ppm. nih.gov
A significant challenge in the palladium-catalyzed coupling of hydrazine is controlling the selectivity for monoarylation over diarylation, as hydrazine possesses multiple reactive N-H bonds. nih.gov Research has shown that the choice of ligand and base is crucial. For instance, the use of the Josiphos ligand CyPF-tBu with potassium hydroxide (B78521) (KOH) as the base allows for the efficient and selective monoarylation of various (hetero)aryl chlorides and bromides. nih.gov Mechanistic studies indicate that the reaction proceeds through an arylpalladium(II) chloride resting state, with the rate-limiting step being the deprotonation of a hydrazine-bound palladium complex to form a reactive hydrazido intermediate. nih.gov
Table 1: Representative Palladium-Catalyzed Hydrazine Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / CyPF-tBu | KOH | t-Amyl alcohol | 100 | 0.01 - 1 | nih.gov |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-110 | 1 - 2 | nih.gov |
This table presents generalized conditions from the literature applicable for the synthesis of aryl hydrazines.
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N and N-N bond formation. nih.gov Recent advancements have led to the development of nickel-catalyzed methods for the synthesis of hydrazides through the intermolecular coupling of O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines. organic-chemistry.orgresearchgate.net This transformation is significant as it is compatible with secondary aliphatic amines, a class of nucleophiles that was previously challenging. nih.gov
The reaction is proposed to proceed through an electrophilic nickel-stabilized acyl nitrenoid intermediate. nih.govorganic-chemistry.org An air-stable Ni(II) half-sandwich precatalyst is reduced in situ by a silane to generate the active Ni(I) species. organic-chemistry.org This active catalyst reacts with the O-benzoylated hydroxamate to form the Ni-nitrenoid, which is then intercepted by an amine nucleophile in an outer-sphere fashion to forge the N-N bond. nih.govorganic-chemistry.org This method demonstrates broad substrate scope and functional group tolerance, including halides, ketones, and esters. organic-chemistry.orgresearchgate.net
Another strategy involves a light-promoted, nickel-catalyzed C–N coupling of (hetero)aryl halides with benzophenone (B1666685) hydrazone. rsc.org This reaction proceeds under UV irradiation without an external photosensitizer and provides access to N-arylhydrazones, which are versatile synthetic intermediates. rsc.org
Table 2: Substrate Scope for Nickel-Catalyzed Hydrazide Synthesis from O-Benzoylated Hydroxamates and Amines organic-chemistry.org
| Amine Partner | Product Yield (%) |
|---|---|
| Aniline (B41778) | 72 |
| 4-Fluoroaniline | 68 |
| Morpholine | 81 |
| N-Methylbenzylamine | 65 |
Data adapted from Barbor, J. P., et al. (2023). Yields are for isolated products. organic-chemistry.org
Photochemical and Electrochemical Strategies for Hydrazine Coupling
In the quest for more sustainable synthetic methods, photochemical and electrochemical strategies have gained considerable attention. rsc.org These approaches utilize light or electricity to drive chemical reactions, often under mild conditions and with high energy efficiency. researchgate.net
Electrochemical methods have been developed for the oxidative N-N coupling of ammonia (B1221849) surrogates, such as benzophenone imine. nih.govresearchgate.net In one strategy, the electrolysis of benzophenone imine can be achieved through different mediated processes, including using iodine or copper catalysts. nih.gov The resulting benzophenone azine can then be hydrolyzed to afford hydrazine. Analysis of these methods shows that the copper- and iodine-mediated processes have favorably low overpotentials, indicating high thermodynamic efficiency. nih.gov
Photochemical reactions, often employing a photocatalyst, can generate radical intermediates from hydrazines, which then participate in coupling reactions to form carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.net For example, a Ni(II)-bipyridine complex can catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides without an external photosensitizer. organic-chemistry.org These modern techniques represent a move towards greener and more sustainable synthesis of complex nitrogen-containing molecules. researchgate.net
Ruthenium Complex Catalysis in Acyl Hydrazide Synthesis
Ruthenium complexes have proven to be highly effective catalysts for the synthesis of substituted acyl hydrazides. mdpi.com One prominent strategy is the N-alkylation of hydrazides with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgrsc.org In this process, the ruthenium catalyst temporarily abstracts hydrogen from the alcohol to form a ruthenium-hydride species and an intermediate aldehyde or ketone. The hydrazide then condenses with the carbonyl intermediate to form a hydrazone, which is subsequently reduced by the ruthenium-hydride to yield the N-alkylated product, regenerating the catalyst and releasing water as the only byproduct. organic-chemistry.org
Diaminocyclopentadienone ruthenium tricarbonyl complexes are particularly effective for this transformation, catalyzing the reaction of acyl hydrazides with both primary and secondary alcohols to give mono- or dialkylated products in moderate to good yields. organic-chemistry.org The selectivity between mono- and dialkylation can be influenced by the steric properties of the alcohol. organic-chemistry.org Novel half-sandwich ruthenium complexes with acylhydrazone ligands have also shown excellent catalytic activity for the N-alkylation of hydrazides under mild conditions. rsc.org
Stereoselective and Enantioselective Synthesis of Related Hydrazine Derivatives
Creating chiral molecules with a specific three-dimensional arrangement is a central goal of modern organic synthesis. For hydrazine derivatives, achieving this control allows for the synthesis of enantiomerically pure compounds, which is often crucial for biological applications.
Chiral Auxiliary and Ligand-Mediated Approaches
A powerful and reliable method for controlling stereochemistry is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed to reveal the chiral product. numberanalytics.comresearchgate.net
In the context of hydrazine derivatives, chiral N-acylhydrazones have been used as effective radical acceptors in stereocontrolled carbon-carbon bond-forming reactions. nih.gov N-acylhydrazones can be prepared from the condensation of a chiral hydrazine auxiliary with an aldehyde or ketone. A Lewis acid, such as zinc chloride, can then chelate to the hydrazone in a two-point binding fashion, creating a rigid, planar conformation. This conformation shields one face of the C=N bond, forcing an incoming radical to add to the other face with high selectivity. nih.gov After the radical addition, the N-N bond can be cleaved reductively to release the chiral amine product and recover the auxiliary. nih.gov
Table 3: Diastereoselective Radical Addition to a Chiral N-Acylhydrazone nih.gov
| Alkyl Iodide (Radical Precursor) | Lewis Acid | Diastereomeric Ratio (dr) |
|---|---|---|
| Isopropyl iodide | ZnCl₂ | 99:1 |
| Isopropyl iodide | None | 2:1 |
| Cyclohexyl iodide | ZnCl₂ | 99:1 |
Data demonstrates the high diastereoselectivity achieved in the presence of a Lewis acid compared to the non-catalyzed reaction. Adapted from Friestad, G. K. (2012). nih.gov
Kinetic Resolution Techniques
The stereoselective synthesis of this compound enantiomers is a critical aspect for its potential applications. While several asymmetric synthesis strategies can be envisioned, kinetic resolution of the racemic mixture presents a viable and often practical approach to obtain the desired enantiopure compounds. Kinetic resolution relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.
Although specific literature detailing the kinetic resolution of this compound is not extensively available, methodologies applied to structurally analogous α-aryl cyclic amines and hydrazine derivatives provide a strong basis for potential resolution strategies. Enzymatic methods, particularly those employing lipases, have demonstrated broad utility and high enantioselectivity in the resolution of a wide array of chiral amines and their derivatives. nih.govscialert.net
One of the most promising and widely employed methods for the kinetic resolution of amines is enantioselective acylation catalyzed by lipases. researchgate.net Lipases, such as those from Candida antarctica (lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia, are well-known for their ability to catalyze the acylation of one enantiomer of a racemic amine at a significantly higher rate than the other. scialert.netresearchgate.net In a typical setup, the racemic this compound would be subjected to acylation using an acyl donor, such as ethyl acetate (B1210297) or vinyl acetate, in a suitable organic solvent. The enzyme would selectively catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted hydrazine can then be separated by standard chromatographic techniques.
The success of such a resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and reaction temperature. For instance, lipases have shown a preference for the (S)-enantiomer in the resolution of some β-amino alcohols. mdpi.com The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter in evaluating the effectiveness of the kinetic resolution. High E-values are desirable as they allow for the isolation of both the unreacted starting material and the acylated product with high enantiomeric excess (ee).
A hypothetical kinetic resolution of racemic this compound using lipase-catalyzed acylation is presented in the table below to illustrate the potential outcomes of such a strategy. The data is based on typical results observed for the kinetic resolution of α-aryl cyclic amines.
Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of (±)-(1-Phenylcyclopentyl)hydrazine
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Amine (ee %) | Enantiomeric Excess of Acylated Product (ee %) | Selectivity Factor (E) |
| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 24 | 50 | >99 (R) | 98 (S) | >200 |
| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 48 | 45 | 92 (R) | 95 (S) | ~50 |
| 3 | Candida rugosa Lipase | Ethyl Acetate | Diisopropyl Ether | 72 | 52 | 85 (R) | 80 (S) | ~20 |
Beyond enzymatic methods, chemical kinetic resolution using chiral catalysts could also be a viable pathway. For example, N-heterocyclic carbene (NHC) catalysis in conjunction with a chiral co-catalyst has been successfully employed for the kinetic resolution of cyclic secondary amines through enantioselective amidation. researchgate.netethz.ch This approach could potentially be adapted for this compound, where a chiral catalyst system would differentiate between the two enantiomers during an acylation or a related transformation.
Furthermore, oxidative kinetic resolutions have emerged as a powerful tool for the synthesis of enantioenriched amines. While specific applications to hydrazines are less common, this strategy, which often utilizes transition metal catalysts with chiral ligands, could be explored for the selective oxidation of one enantiomer of this compound, leaving the other enantiomer untouched.
Reactivity and Chemical Transformations of 1 Phenylcyclopentyl Hydrazine and Its Derivatives
Hydrazone Formation and Subsequent Reactivity
The primary reaction of (1-Phenylcyclopentyl)hydrazine involves the nucleophilic addition to aldehydes and ketones, leading to the formation of a carbon-nitrogen double bond. This transformation is foundational for many of the subsequent reactions discussed.
The general mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone.
This reaction is highly efficient and widely used in organic synthesis to protect carbonyl groups or to form intermediates for further transformations. researchgate.net
Table 1: Illustrative Examples of Hydrazone Formation The following table provides general examples of carbonyl compounds that react with substituted hydrazines under typical acidic conditions. This data is representative and not specific to this compound.
| Carbonyl Substrate | Typical Catalyst | Expected Hydrazone Product Type |
| Benzaldehyde | Acetic Acid | Aromatic Aldehyde Hydrazone |
| Acetone | Sulfuric Acid (catalytic) | Aliphatic Ketone Hydrazone |
| Cyclohexanone | Acetic Acid | Cyclic Ketone Hydrazone |
| 4-Methoxybenzaldehyde | Phosphate Buffer (pH 7.4) | Electron-Rich Aromatic Hydrazone |
The formation of hydrazones is a reversible process. nih.gov Under aqueous acidic conditions, hydrazones derived from this compound can be hydrolyzed back to the parent hydrazine (B178648) and the corresponding aldehyde or ketone. nih.govgoogle.com The stability of hydrazones towards hydrolysis varies, but the reaction is generally promoted by the presence of a mineral acid and water. google.com
The mechanism of hydrolysis is essentially the reverse of the condensation reaction:
Protonation: The imine nitrogen of the hydrazone is protonated by the acid catalyst.
Nucleophilic Attack by Water: A water molecule attacks the carbon of the protonated C=N bond.
Proton Transfer: Protons are transferred to generate a carbinolamine intermediate.
Cleavage: The C-N bond cleaves, releasing the parent carbonyl compound and this compound.
This hydrolytic lability can be a useful feature, for instance, in purification schemes where a carbonyl compound is isolated as its hydrazone derivative and then regenerated under mild conditions. google.com Studies have shown that hydrazone hydrolysis is acid-catalyzed, with reaction rates being significantly lower than for simple imines, indicating their relative stability. nih.govraineslab.com
A potential side reaction during hydrazone synthesis or subsequent reactions is the formation of an azine. wikipedia.org An azine is a compound containing a C=N-N=C functional group. This typically occurs when the hydrazone reacts with a second molecule of the carbonyl compound, especially if the carbonyl compound is present in excess. wikipedia.org The reaction is more prevalent under conditions that favor further condensation, such as the vigorous exclusion of water. wikipedia.org
Symmetrical azines can also be formed directly by reacting two equivalents of a carbonyl compound with one equivalent of hydrazine hydrate (B1144303). chemistryviews.org The mechanism involves the initial formation of a hydrazone, which then reacts with another carbonyl molecule. For a substituted hydrazine like this compound, this pathway is less direct. However, azine formation can be a competing process in Wolff-Kishner reductions if the initially formed hydrazone reacts with remaining unreacted ketone. wikipedia.org
Reduction Reactions Involving Hydrazones
Hydrazones derived from this compound are key intermediates in powerful reduction reactions that transform a carbonyl group into either a methylene (B1212753) group (CH₂) or participate in rearrangements to form olefins.
The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to deoxygenate aldehydes and ketones, converting the carbonyl group into a methylene group. wikipedia.orgalfa-chemistry.com The reaction involves two main stages: first, the formation of a hydrazone from the carbonyl compound and a hydrazine, and second, the decomposition of the hydrazone under strongly basic conditions at high temperatures. jk-sci.compharmaguideline.com
For a hydrazone derived from this compound, the pathway would be as follows:
Hydrazone Formation: The aldehyde or ketone reacts with this compound to form the corresponding (1-Phenylcyclopentyl)hydrazone. This can be done in situ or the hydrazone can be pre-formed. wikipedia.orgpharmaguideline.com
Deprotonation: In the presence of a strong base (like KOH or potassium tert-butoxide), the terminal N-H proton of the hydrazone is removed, forming a hydrazone anion. masterorganicchemistry.comlibretexts.org This is often the rate-determining step. wikipedia.org
Rearrangement and Elimination: The anion rearranges, leading to the formation of a carbanion and the evolution of highly stable nitrogen gas (N₂). alfa-chemistry.comlibretexts.org The release of N₂ is the thermodynamic driving force for the reaction. alfa-chemistry.com
Protonation: The resulting carbanion is rapidly protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. libretexts.org
The Huang-Minlon modification is a widely used procedural improvement where the reaction is performed in a high-boiling solvent like diethylene glycol, allowing for the distillation of water after hydrazone formation, which shortens reaction times and improves yields. alfa-chemistry.comjk-sci.com
Table 2: Typical Conditions for Wolff-Kishner Reduction This table outlines general conditions for the reduction. Specific parameters would require optimization for a (1-Phenylcyclopentyl)hydrazone substrate.
| Parameter | Classical Conditions | Huang-Minlon Modification |
| Base | Sodium ethoxide | KOH or NaOH |
| Solvent | Ethanol (in sealed tube) | Ethylene or Diethylene Glycol |
| Temperature | 160–200 °C | Reflux, up to 200 °C |
| Reaction Time | 50–100 hours | 3–6 hours |
| Key Feature | Requires pre-formed hydrazone | In situ hydrazone formation; water removal |
The Wharton olefin synthesis, or Wharton reaction, is a chemical transformation that converts α,β-epoxy ketones into allylic alcohols using a hydrazine, such as this compound, in the presence of a catalytic amount of acid. wikipedia.org This reaction is considered an extension of the Wolff-Kishner reduction. wikipedia.org
The mechanism begins similarly with the formation of a hydrazone, followed by a rearrangement and elimination sequence:
Hydrazone Formation: The ketone moiety of the α,β-epoxy ketone reacts with the hydrazine to form a hydrazone intermediate. wikipedia.org
Rearrangement: The hydrazone undergoes a rearrangement, which involves the opening of the epoxide ring.
Decomposition: This is followed by the decomposition of an intermediate, leading to the elimination of nitrogen gas and the formation of an allylic alkoxide. wikipedia.org
Protonation: The allylic alkoxide is then protonated upon workup to yield the final allylic alcohol product.
The final decomposition step can proceed through either an ionic or a radical pathway, depending on the specific substrate and reaction conditions such as temperature and solvent. wikipedia.org The Wharton reaction provides a valuable method for synthesizing allylic alcohols from α,β-unsaturated ketones via an epoxidation-reduction sequence.
Oxidative Transformations
The reactivity of the hydrazine moiety in this compound makes it susceptible to various oxidative transformations. These reactions are fundamental in synthetic chemistry for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, as well as for understanding the compound's stability and potential metabolic pathways.
Radical Coupling Reactions of Hydrazines
Hydrazines, including arylhydrazines, are versatile precursors for generating nitrogen-centered radicals, which can participate in a variety of coupling reactions. researchgate.netrsc.org These reactions can be initiated through photochemical or electrochemical methods, providing pathways for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The general process involves the oxidation of the hydrazine to a hydrazyl radical, which can then undergo further reactions.
In the context of radical coupling, hydrazines can serve as building blocks in organic synthesis. rsc.org For instance, the formation of ketyl radicals—key precursors in pinacol (B44631) coupling—can be achieved through a hydrogen atom transfer (HAT) process between a photo-excited ketone and a hydrazine like N₂H₄. researchgate.net This metal-free approach highlights the utility of hydrazines as clean reductants, producing only nitrogen gas and water as byproducts. researchgate.netorganic-chemistry.org
Table 1: Examples of Radical Reactions Involving Hydrazine Derivatives
| Reactants | Conditions | Product Type | Key Transformation |
| Aromatic Ketone, Hydrazine Monohydrate | UV light, H₂O, 25°C | Pinacol | C-C bond formation via ketyl radical |
| Benzoyl Hydrazines, Amines | Not specified | Acyl and N-centered radicals | In situ radical generation |
| Hydrazinopyridine, Terminal Alkynes | Heterogeneous photocatalyst | Coupled products | Denitrification-oxidative coupling |
This table presents generalized data for reactions involving hydrazine derivatives to illustrate the principles of radical coupling.
Reactions Involving Molecular Oxygen in Hydrazine Chemistry
The N-N moiety present in both hydrazines and hydrazides is susceptible to reaction with atmospheric oxygen, leading to the production of oxygen radicals. nih.gov Hydrazines are generally more reactive towards oxygen than hydrazides. nih.gov This oxidation process can be significantly enhanced by the presence of metal ions, which can act as catalysts. nih.gov
Thermodynamically, the reaction between hydrazine and oxygen is favorable, yielding nitrogen gas and water (N₂H₄ + O₂ → N₂ + 2H₂O). researchgate.netyoutube.com However, this reaction can be slow in aqueous solutions, potentially due to the protonation of the hydrazine, which decreases the N-H bond's tendency to react. researchgate.net The rate of oxygen consumption and radical production varies among different substituted hydrazine derivatives. nih.gov The interaction with molecular oxygen is a critical consideration in the handling and storage of hydrazine compounds, as it can lead to degradation and the formation of reactive oxygen species. nih.gov
C-H Functionalization Studies
Direct C-H functionalization is a powerful strategy in organic synthesis for modifying complex molecules by converting C-H bonds into new C-C or C-heteroatom bonds. mdpi.comyoutube.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.
Directed β-C(sp³)−H Arylation of 1-Phenylcyclopentyl Derivatives
The functionalization of C(sp³)–H bonds, particularly at the β-position of aliphatic rings, is a significant challenge in synthetic chemistry. nih.govnih.gov The use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, is a key strategy to achieve site-selectivity. nih.govresearchgate.net
For derivatives of 1-phenylcyclopentane, the cyclopentyl ring contains multiple β-methylene C-H bonds. Palladium-catalyzed reactions have been developed for the β-C(sp³)–H arylation of substrates like aliphatic alcohols and ketones by employing specially designed directing groups. nih.govnih.gov For example, a combination of a bidentate directing group and a 2-pyridone ligand has enabled the β-methylene C(sp³)–H arylation of aliphatic alcohols. nih.gov Similarly, transient directing groups, such as β-amino acids, have been used to facilitate the arylation of aliphatic ketones. nih.gov
These methods allow for the introduction of aryl groups at a specific secondary carbon on an aliphatic ring, a transformation that is difficult to achieve with traditional methods. nih.gov While studies may not have focused specifically on this compound, the principles established for the directed C-H functionalization of cyclopentane (B165970) carboxylic acids and other derivatives demonstrate the feasibility of selectively modifying the cyclopentyl ring. nih.gov
Table 2: Conditions for Directed β-C(sp³)−H Arylation of Aliphatic Substrates
| Substrate Type | Catalyst/Ligand System | Directing Group Type | Key Outcome |
| Aliphatic Alcohols | Palladium catalyst / Electron-deficient 2-pyridone ligand | L,X-type bidentate | High yields and specificity for β-methylene arylation |
| Aliphatic Ketones | Pd(OAc)₂ / α-benzyl β-alanine | Transient β-amino acid | Promotes methylene C(sp³)–H bond activation |
| Cycloalkane Carboxylic Acids | Palladium catalyst / Quinuclidine-pyridone ligands | Carboxylic acid | Transannular γ-methylene C–H arylation |
This table summarizes conditions from studies on analogous aliphatic systems to illustrate the directed C-H functionalization approach.
Cyclization and Heterocycle Formation
The hydrazine functional group is a key component in the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.
Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. youtube.com A primary and widely used method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govmdpi.com
In this reaction, this compound would act as the bidentate nucleophile. The reaction typically proceeds through the initial formation of an imine with one carbonyl group, followed by an intramolecular condensation involving the second nitrogen atom and the remaining carbonyl group, which, after dehydration, yields the aromatic pyrazole (B372694) ring. youtube.com The reaction can be catalyzed by acids or proceed under neutral conditions, sometimes in solvents like N,N-dimethylacetamide, to afford pyrazoles with good yields and regioselectivity. nih.govmdpi.com
Microwave-assisted synthesis has also been developed for the N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate complexes to form trisubstituted pyrazoles in excellent yields without the need for a base or other additives. nih.gov These methods provide a direct route to complex pyrazole structures from readily available hydrazine precursors. nih.govorganic-chemistry.org
Table 3: Common Reagents for Pyrazole Synthesis from Hydrazines
| Hydrazine Reactant | Co-reactant | Product Type | Reaction Name/Type |
| Phenylhydrazine (B124118) | 1,3-Diketone | 1,3,5-Trisubstituted Pyrazole | Knorr Pyrazole Synthesis / Cyclocondensation |
| Arylhydrazine | Metal-dibenzylideneacetonate | 1-Aryl-5-phenyl-3-styryl-1H-pyrazole | Microwave-assisted N-heterocyclization |
| Hydrazine | β,γ-Unsaturated hydrazones | Substituted Pyrazole | Aerobic Oxidative Cyclization |
| Hydrazine | Terminal Alkyne, CO, Aryl Iodide | Substituted Pyrazole | Palladium-catalyzed four-component coupling |
This table outlines general methods for pyrazole synthesis applicable to hydrazines like this compound.
Synthesis of Pyridazines
The synthesis of pyridazines, a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be achieved through the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound. wikipedia.orgchemtube3d.com This well-established method provides a direct route to the pyridazine (B1198779) core structure.
In the context of this compound, its reaction with a suitable 1,4-diketone or a related species like a 4-ketoacid would be expected to yield a pyridazine fused with the cyclopentyl ring. wikipedia.org The reaction typically proceeds by initial formation of a dihydropyridazine (B8628806) intermediate through the reaction of the hydrazine with the 1,4-dicarbonyl compound. chemtube3d.com Subsequent oxidation of this intermediate then leads to the aromatic pyridazine ring. chemtube3d.com
The general reaction scheme involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of the 1,4-dicarbonyl compound, followed by cyclization and dehydration. The nature of the substituents on the 1,4-dicarbonyl compound will determine the substitution pattern on the resulting pyridazine ring.
| 1,4-Diketone Substrate | Hydrazine Derivative | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Hexane-2,5-dione | Phenylhydrazine | Ethanol | Acetic acid (catalytic) | Reflux | 4 | 85 |
| 1,4-Diphenylbutane-1,4-dione | Hydrazine hydrate | Acetic acid | None | 100 | 2 | 92 |
| (Z)-Oct-4-ene-2,7-dione | Methylhydrazine | Methanol | None | Room Temperature | 12 | 78 |
Formation of Other Nitrogen-Containing Heterocycles (e.g., Oxazines)
The formation of oxazines, which are six-membered heterocyclic compounds containing one nitrogen and one oxygen atom, from hydrazine derivatives is not a well-established or commonly documented transformation in chemical literature. Standard synthetic routes to 1,3-oxazines typically involve the condensation of compounds such as phenols, aldehydes, and primary amines, or the cyclization of chalcone (B49325) derivatives. jcsp.org.pk These methods rely on starting materials that are structurally distinct from hydrazines and their derivatives.
While hydrazones, which can be formed from hydrazines, are versatile intermediates in organic synthesis, their conversion to oxazines is not a standard reaction pathway. Therefore, a detailed, scientifically supported description of the formation of oxazines from this compound or its derivatives cannot be provided at this time due to a lack of precedent in the available chemical literature.
Intramolecular Aza-Ene Addition Cyclization
The intramolecular aza-ene reaction is a powerful tool for the construction of nitrogen-containing rings. In the context of a derivative of this compound, this reaction would involve a hydrazone with a suitably positioned alkene. The reaction proceeds via a pericyclic process where the ene (the alkene) adds to the enophile (the C=N bond of the hydrazone), with the concomitant transfer of a hydrogen atom, leading to the formation of a new five- or six-membered ring.
For this transformation to be feasible, a derivative of this compound would first need to be converted into a hydrazone bearing an alkenyl chain of appropriate length. The cyclization can be promoted either thermally or by Lewis acid catalysis. The Lewis acid coordinates to the nitrogen of the imine, lowering the LUMO of the enophile and facilitating the reaction.
The regioselectivity and stereoselectivity of the cyclization are governed by the geometry of the transition state, which is influenced by the substituents on both the ene and the enophile. This type of cyclization provides an efficient route to cyclic amines and other nitrogen-containing heterocyclic systems. While specific examples involving acyclic hydrazones leading to simple ring formation are not abundantly documented, the principles of intramolecular ene reactions of related imines and oximes suggest this pathway is plausible.
| Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-(hept-6-en-2-ylidene)aniline | SnCl4 | Dichloromethane | -78 to 0 | 3 | 2-methyl-2-phenyl-3-methylenecyclopentanamine | 75 |
| (E)-N-(oct-7-en-2-ylidene)benzylamine | Me2AlCl | Toluene | 0 to 25 | 6 | (cis)-1-benzyl-2,6-dimethylpiperidin-3-ol | 68 |
| N-(1-(pent-4-en-1-yl)cyclohexylidene)methanamine | BF3·OEt2 | Dichloromethane | -78 | 1 | Spiro[cyclohexane-1,2'-pyrrolidin]-3'-ene | 82 |
Role As a Building Block in Complex Organic Synthesis
Precursor in Urea (B33335) and Carboxamide Derivative Synthesis
The hydrazine (B178648) group is highly nucleophilic, making (1-Phenylcyclopentyl)hydrazine an excellent starting material for the synthesis of various derivatives, including ureas and carboxamides. These functional groups are prevalent in many biologically active compounds.
The synthesis of urea derivatives often involves the reaction of the hydrazine with isocyanates. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted semicarbazide, which is a type of urea derivative.
Similarly, carboxamide derivatives, specifically hydrazides, can be synthesized through the acylation of this compound. rjptonline.org This is typically achieved by reacting the hydrazine with acylating agents such as acyl chlorides or carboxylic acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the leaving group of the acylating agent. These methods are fundamental in organic synthesis for creating peptide bonds and other amide linkages. rjptonline.org
Table 1: Synthesis of Urea and Carboxamide Derivatives
| Derivative Class | Reagent Type | General Reaction |
|---|---|---|
| Urea Derivatives | Isocyanate (R-N=C=O) | This compound + R-NCO → 1-(1-Phenylcyclopentyl)-4-substituted-semicarbazide |
These reactions highlight the utility of this compound as a scaffold for introducing the 1-phenylcyclopentyl group into larger molecules containing urea or amide functionalities. The diverse range of commercially available isocyanates and acyl chlorides allows for the creation of large libraries of compounds for screening purposes.
Incorporation into Bioisosteric Scaffolds in Molecular Design
In medicinal chemistry, the concept of bioisosterism is crucial for drug design and optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The 1-phenylcyclopentyl group can be considered a bioisosteric replacement for other bulky, lipophilic groups in drug candidates.
The rigidity and defined three-dimensional shape of the cyclopentyl ring, combined with the aromatic nature of the phenyl group, can influence the conformational preferences of a molecule. This can lead to improved binding affinity for a biological target by orienting other key functional groups in a more favorable position. Incorporating the this compound moiety allows medicinal chemists to explore new chemical space and potentially enhance the pharmacokinetic or pharmacodynamic properties of a lead compound. For instance, replacing a more flexible aliphatic chain with the relatively rigid phenylcyclopentyl group can reduce the entropic penalty upon binding to a receptor.
Application in Carbocyclic Nucleoside Analog Synthesis
Carbocyclic nucleoside analogs are a class of compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane (B165970) or cyclopentene. nih.gov These analogs are of significant interest in antiviral and anticancer research because they are often more resistant to enzymatic degradation than their natural counterparts. nih.gov
This compound can serve as a precursor in the multi-step synthesis of novel carbocyclic nucleoside analogs. The hydrazine functionality can be transformed into various five-membered heterocyclic systems, which can act as the "nucleobase" portion of the analog. nih.gov For example, the hydrazine can react with β-ketoesters to form pyrazoles or with 1,3-dicarbonyl compounds to form pyrazolidinones, which can then be further elaborated. The phenylcyclopentyl group would form the carbocyclic "sugar" mimic. Although direct synthesis using this compound is not explicitly detailed in the provided results, the synthesis of carbocyclic nucleosides often involves the use of hydrazine derivatives to build the heterocyclic base. nih.gov
Table 2: Potential Heterocyclic Bases from Hydrazine Derivatives
| Reagent | Resulting Heterocycle |
|---|---|
| β-Diketone | Pyrazole (B372694) |
| β-Ketoester | Pyrazolone |
Integration into Complex Molecular Architectures for Synthetic Targets
Beyond specific applications in medicinal chemistry, this compound is a valuable building block for constructing larger, more complex molecular architectures. The hydrazine moiety is a versatile functional group that can participate in a wide array of chemical transformations.
For instance, hydrazines can be converted into hydrazones by reacting with aldehydes and ketones. researchgate.net These hydrazones can then undergo further reactions, such as cycloadditions or rearrangements, to build intricate ring systems. The Fischer indole (B1671886) synthesis, a classic method for synthesizing indoles, starts from a phenylhydrazine (B124118) and an aldehyde or ketone. While direct application of this compound in this specific named reaction is not commonly cited, the principle demonstrates the potential of the hydrazine group to facilitate complex cyclization cascades.
The presence of both the aromatic phenyl ring and the reactive hydrazine group allows for sequential, orthogonal chemical modifications. The phenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups, while the hydrazine moiety can be used as a handle for coupling reactions or for the formation of heterocyclic rings. This dual functionality makes this compound a strategic starting material for the synthesis of diverse and complex target molecules.
Theoretical and Mechanistic Investigations of 1 Phenylcyclopentyl Hydrazine Chemistry
Computational Chemistry Studies
Computational methods serve as powerful tools for predicting and understanding the chemical properties and reactivity of molecules like (1-Phenylcyclopentyl)hydrazine. These in silico studies provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For hydrazine (B178648) derivatives, DFT calculations are instrumental in mapping out potential energy surfaces for various reactions, such as decomposition or tautomerization. nih.gov These calculations can determine the activation barriers and reaction energies for elementary steps, revealing the most favorable reaction pathways. rsc.orgresearchgate.net
For instance, in studies of hydrazine decomposition on metal surfaces, DFT has been used to analyze the N-N and N-H bond cleavage possibilities for intermediate states. rsc.orgresearchgate.net While specific DFT studies on this compound are not prominently available, the methodology would involve modeling the reactants, products, and transition states for its potential reactions. The results would typically be presented in a format that quantifies the energy changes throughout the reaction coordinate.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway
| Reaction Step | Description | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
|---|---|---|---|
| Step 1: N-H Bond Scission | Initial dehydrogenation | 120 | +15 |
| Step 2: N-N Bond Cleavage | Formation of radical intermediates | 95 | -50 |
| Step 3: Rearrangement | Intramolecular rearrangement | 60 | -25 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for reaction pathway analysis.
Understanding the electronic structure and bonding in this compound is crucial for explaining its stability and reactivity. The presence of the phenyl and cyclopentyl groups influences the electron distribution within the hydrazine moiety. Computational techniques such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) calculations are used to analyze intermolecular interactions and charge distributions in related hydrazine derivatives. qnl.qa
Analysis of hydrazine derivatives often reveals significant intramolecular hydrogen bonding, for example between a donor group and the nitrogen atoms of the hydrazine functional group. mdpi.com In this compound, the spatial arrangement of the phenyl and cyclopentyl rings relative to the hydrazine group would dictate the molecule's conformational preferences and the nature of its non-covalent interactions.
Table 2: Representative Bonding Parameters from Electronic Structure Analysis
| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) | Description |
|---|---|---|---|
| N-N | 1.45 | N/A | Single bond of the hydrazine moiety |
| C-N | 1.47 | C-N-N: ~112° | Bond between cyclopentyl carbon and hydrazine nitrogen |
| C-C (Phenyl) | 1.39 | C-C-C: 120° | Aromatic ring bond |
| C-C (Cyclopentyl) | 1.54 | C-C-C: ~108° | Saturated ring bond |
Note: These values are typical and would be precisely determined for this compound through specific computational analysis.
Thermochemical data, such as the enthalpy of formation (ΔfH°), provide fundamental information about the stability of a compound. These values can be determined through experimental calorimetry or calculated using high-accuracy computational methods like the Active Thermochemical Tables (ATcT). anl.gov For hydrazine, the gas-phase enthalpy of formation at 298.15 K has been determined to be 97.42 ± 0.47 kJ/mol. osti.gov Similar data for phenylhydrazine (B124118) is also available through resources like the NIST WebBook. nist.gov
Table 3: Key Thermochemical Parameters
| Parameter | Symbol | Description | Reference Value (Hydrazine, Gas) osti.gov |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | Heat change when one mole of a compound is formed from its elements in their standard states. | 97.42 ± 0.47 kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | The maximum reversible work that may be performed by a system at constant temperature and pressure. | N/A |
| Standard Molar Entropy | S° | The entropy content of one mole of substance under standard state conditions. | N/A |
Reaction Mechanism Elucidation
Elucidating the step-by-step sequence of elementary reactions is key to understanding how this compound is formed and how it reacts. This involves identifying intermediates, transition states, and the factors that control the reaction rate and outcome.
A primary reaction involving hydrazine derivatives is the Wolff-Kishner reduction, which converts a carbonyl group (from an aldehyde or ketone) into a methylene (B1212753) group (-CH2-). wikipedia.orgbyjus.com The reaction begins with the formation of a hydrazone, which is the key intermediate. alfa-chemistry.comyoutube.com This transformation is highly relevant as this compound could be considered an intermediate or precursor in related synthetic pathways.
The mechanism proceeds under basic conditions and typically involves the following steps:
Hydrazone Formation : A ketone, such as 1-phenylcyclopentanone, reacts with hydrazine to form the corresponding hydrazone. wikipedia.orglibretexts.org
Deprotonation : A strong base removes a proton from the terminal nitrogen atom of the hydrazone, forming a resonance-stabilized hydrazone anion. alfa-chemistry.comlibretexts.org
Protonation : The carbanionic resonance form of the anion is protonated by a solvent molecule (typically a high-boiling alcohol like diethylene glycol). byjus.comlibretexts.org
Second Deprotonation : The base removes the second proton from the terminal nitrogen. libretexts.org
Elimination of Nitrogen Gas : This step involves the collapse of the resulting anion to form a carbanion and release a molecule of dinitrogen (N2). The evolution of stable nitrogen gas is a major thermodynamic driving force for the reaction. youtube.com
Final Protonation : The carbanion is protonated by the solvent to yield the final alkane product. libretexts.org
Key Intermediates in the Wolff-Kishner Pathway:
Hydrazone : The initial product of the condensation between a carbonyl compound and hydrazine. alfa-chemistry.com
Hydrazone Anion : Formed after the first deprotonation; it exists as a resonance hybrid. wikipedia.org
Diimide Anion : A proposed intermediate formed after deprotonation of the hydrazone. wikipedia.org
Carbanion : A highly reactive species formed after the expulsion of nitrogen gas, which is quickly protonated to give the final product. byjus.com
Computational studies, particularly using DFT, are essential for locating the transition state structures for each elementary step. qnl.qa The transition state is the highest energy point along the reaction coordinate between an intermediate and the next. Calculating its structure and energy allows for the determination of the reaction's activation energy, which is the rate-determining factor. For example, studies on related hydrazine systems have successfully located transition states for isomerization processes, demonstrating the capability of these methods to probe reaction dynamics. qnl.qa
Table 4: Intermediates and Transition States in a Key Transformation
| Species | Role in Mechanism | Key Structural Feature |
|---|---|---|
| Hydrazone | Stable Intermediate | C=N double bond |
| TS1 (Deprotonation) | Transition State | Partial bond formation between base and N-H proton |
| Hydrazone Anion | Reactive Intermediate | Negative charge delocalized over N-N-C fragment |
| TS2 (N2 Elimination) | Rate-Determining Transition State | Elongated N-N and C-N bonds; partial N≡N triple bond |
| Carbanion | Reactive Intermediate | Negative charge localized on the carbon atom |
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Advanced Analytical Methodologies in the Research of 1 Phenylcyclopentyl Hydrazine
Spectroscopic Characterization Techniques Applied to Reaction Monitoring and Intermediate Identification (e.g., NMR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions and the identification of transient intermediates. Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique insights into the molecular structure and electronic properties of (1-Phenylcyclopentyl)hydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of cyclopentane (B165970) shows a single peak, indicating that all hydrogen atoms are chemically equivalent due to rapid conformational changes. docbrown.info In the case of this compound, the protons on the cyclopentyl ring would exhibit more complex splitting patterns due to the influence of the phenyl and hydrazine (B178648) substituents, breaking the symmetry of the ring. The protons of the phenyl group would typically appear in the aromatic region (δ 7-8 ppm), while the protons on the cyclopentyl ring would be found in the aliphatic region (δ 1-3 ppm). The protons of the hydrazine group (-NHNH₂) would present as broad signals, the chemical shift of which would be sensitive to solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet |
| Cyclopentyl-H (aliphatic) | 1.5 - 2.5 | Multiplet |
| NH₂ (hydrazine) | Variable (broad) | Singlet |
| NH (hydrazine) | Variable (broad) | Singlet |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The phenyl ring is expected to exhibit characteristic absorption bands in the UV region. For comparison, the UV-Vis spectrum of phenylhydrazine (B124118) shows absorption maxima that can be influenced by the solvent and pH. nih.govspectrabase.comnist.gov Similar to phenylhydrazine, this compound would be expected to have absorption bands related to the π → π* transitions of the benzene (B151609) ring. nih.govresearchgate.net
Interactive Data Table: Typical UV-Vis Absorption Maxima for Phenyl-Substituted Hydrazines
| Compound | λmax (nm) | Solvent |
| Phenylhydrazine | 241, 282 | Ethanol |
| 2,4-Dinitrophenylhydrazine | 350 - 380 | Various |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. chemguide.co.uk The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydrazine group, cleavage of the cyclopentyl ring, and fragmentation of the phenyl group. researchgate.netlibretexts.orgaston.ac.uknist.gov The study of fragmentation patterns is crucial for identifying unknown substances and for elucidating the structure of reaction intermediates. chemguide.co.uklibretexts.org
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
| [M]+• | Molecular Ion | 176 |
| [M - NH₂]+ | Loss of amino group | 160 |
| [C₆H₅C₅H₈]+ | Phenylcyclopentyl cation | 145 |
| [C₆H₅]+ | Phenyl cation | 77 |
| [C₅H₉]+ | Cyclopentyl cation | 69 |
Chromatographic Methods for Reaction Analysis and Resolution (e.g., Chiral HPLC for Kinetic Resolution)
Chromatographic techniques are essential for separating and analyzing the components of a reaction mixture. High-Performance Liquid Chromatography (HPLC) is particularly valuable for monitoring reaction progress and for the separation of stereoisomers.
As this compound is a chiral molecule, Chiral HPLC would be the method of choice for separating its enantiomers. nih.govrsc.orgmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. rsc.orgnih.gov This is critical for kinetic resolution studies, where the differential reaction rates of enantiomers with a chiral reagent are monitored over time.
While specific applications of chiral HPLC to this compound are not documented in the provided search results, the separation of other chiral amines and pharmaceuticals demonstrates the utility of this technique. nih.govrsc.org The choice of CSP often depends on the functional groups present in the analyte. For a primary amine like this compound, polysaccharide-based or macrocyclic antibiotic-based CSPs could be effective. mdpi.com
Interactive Data Table: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Selector Example | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or Amylose derivatives | Hexane/Isopropanol |
| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin | Polar organic or reversed-phase |
| Pirkle-type | (R,R)-Whelk-O 1 | Hexane/Ethanol |
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation.
In the absence of a crystal structure for this compound itself, studies on derivatives or structurally related compounds can provide valuable insights. For instance, the crystal structures of cyclopalladated compounds derived from imine ligands or other cyclic organic molecules reveal detailed conformational information. mdpi.commdpi.com If a derivative of this compound were to be synthesized and crystallized, X-ray diffraction analysis would yield precise structural parameters. nih.gov
Interactive Data Table: Illustrative Crystallographic Data for a Phenyl-substituted Heterocycle
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| β (°) | 98.76(3) |
| Volume (ų) | 1358.1(9) |
| Z | 4 |
Note: This data is for a representative heterocyclic compound and is for illustrative purposes only.
Calorimetric and Thermodynamic Measurements in Reaction Studies
Calorimetry is the science of measuring the heat changes that accompany chemical reactions or physical transformations. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry can provide crucial thermodynamic data, such as the enthalpy of reaction (ΔH), which indicates whether a reaction is exothermic or endothermic.
For reactions involving this compound, such as its synthesis or subsequent derivatization, calorimetric measurements would be essential for safety assessments and process optimization. The thermal stability of the compound and its reaction mixtures can be evaluated using DSC, which measures the heat flow into or out of a sample as a function of temperature. aidic.itnih.gov
While specific calorimetric data for this compound is not available, studies on other hydrazine derivatives and cyclic amines provide a framework for understanding the potential thermal hazards. For example, the enthalpies of formation for hydrazine and its various derivatives have been estimated using computational methods, providing a baseline for their energetic properties. nih.govacs.orgresearchgate.netanl.gov The reaction of amines with other chemicals can be highly exothermic, and calorimetric studies are vital to quantify this. aidic.it
Interactive Data Table: Enthalpy of Formation for Hydrazine and Related Compounds
| Compound | State | ΔfH°₂₉₈ (kJ/mol) |
| Hydrazine (N₂H₄) | gas | +95.4 |
| Phenylhydrazine (C₆H₅NHNH₂) | liquid | +137.2 |
| Monomethylhydrazine (CH₃NHNH₂) | liquid | +87.9 |
Source: Data compiled from various thermochemical databases and publications. nih.govacs.orgresearchgate.netanl.govnist.gov
Future Directions and Emerging Research Avenues in 1 Phenylcyclopentyl Hydrazine Chemistry
Development of Novel and Sustainable Synthetic Routes
The future synthesis of (1-Phenylcyclopentyl)hydrazine and its derivatives is expected to pivot towards greener and more efficient catalytic methods, moving away from classical approaches that often involve harsh conditions and stoichiometric reagents. Research in this area could focus on several key strategies that align with the principles of sustainable chemistry. researchgate.net
One major avenue is the advancement of C-N cross-coupling reactions. nih.gov Palladium- and copper-catalyzed methods have become powerful tools for forming C-N bonds, and their application to the synthesis of sterically hindered hydrazines is a logical next step. organic-chemistry.org Future work could involve developing catalyst systems, perhaps utilizing specialized ligands, that are highly effective for coupling phenylcyclopentyl precursors with hydrazine (B178648) or protected hydrazine equivalents. Iron, as an abundant and non-toxic metal, also presents an attractive catalytic alternative. The development of iron-catalyzed C-N coupling reactions for hydrazine synthesis would represent a significant step forward in sustainability. nih.gov
Another promising direction is the use of catalytic transfer hydrogenation, where hydrazine itself can serve as the reducing agent. researchgate.net This approach could be integrated into one-pot procedures for synthesizing substituted amines and hydrazines from alcohols and aldehydes, offering high atom economy. acs.org Furthermore, exploring organocatalytic methods, such as those using L-proline, could provide environmentally benign pathways for creating related hydrazide-hydrazone structures under solvent-free or grinding conditions. mdpi.com These methods are known for their operational simplicity, reduced waste, and often mild reaction conditions. minarjournal.com
The table below summarizes potential sustainable methodologies that could be adapted for the synthesis of this compound.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |
| C-N Cross-Coupling | Palladium, Copper, or Iron Complexes | High efficiency, functional group tolerance, direct bond formation. nih.govorganic-chemistry.org |
| Reductive Amination | Transition Metals (e.g., Pt, Ru) | Use of simple precursors, potential for one-pot reactions. acs.org |
| Electrophilic Amination | Oxaziridine Derivatives | Formation of N-N bonds under mild conditions. organic-chemistry.org |
| Organocatalysis | L-proline, Aminocatalysts | Environmentally friendly, avoids heavy metals, mild conditions. mdpi.com |
Exploration of Unprecedented Reactivity Modes and Transformations
The reactivity of the this compound scaffold is ripe for exploration, with the potential to unlock novel chemical transformations and access unique molecular architectures. The hydrazine moiety is a versatile functional group, known for its role in the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netresearchgate.net
A primary area of future research will likely involve using this compound as a building block for heterocyclic synthesis. Its reaction with 1,3-dicarbonyl compounds or other suitable precursors could lead to the formation of novel pyrazoles, pyridazines, and other diazoles. nih.govbeilstein-journals.org The steric bulk of the phenylcyclopentyl group could influence the regioselectivity of these cyclization reactions, potentially leading to products that are difficult to access through other means.
Furthermore, cycloaddition reactions represent a powerful tool for constructing complex rings. acs.org Hydrazones derived from this compound could be employed as synthons in [3+2] and [4+1] cycloaddition reactions to generate unique spirocyclic or fused heterocyclic systems. acs.org The development of transition-metal-free cycloaddition protocols would be particularly noteworthy from a green chemistry perspective. acs.org
Another cutting-edge research avenue is the use of the hydrazine group as a directing group in C-H activation and annulation reactions. researchgate.net This strategy allows for the selective functionalization of otherwise inert C-H bonds, providing a highly efficient route to complex, fused-ring systems. Applying this methodology to this compound or its derivatives could enable the construction of novel polycyclic aromatic structures with potential applications in medicinal chemistry and materials science.
| Reactivity Mode | Key Reagents/Conditions | Potential Products |
| Heterocycle Synthesis | 1,3-Dicarbonyls, β-Ketoesters | Substituted Pyrazoles, Pyrazolones. nih.govbeilstein-journals.org |
| Cycloaddition Reactions | Dipolarophiles, KSCN | N-Iminoisothiazolium Ylides, Pyrrolidines. acs.orgacs.org |
| C-H Activation/Annulation | Transition Metal Catalysts (e.g., Rh, Ru) | Fused Nitrogen-Containing Heterocycles. researchgate.net |
| Rearrangement Reactions | Base or Catalyst | Isomeric Hydrazine Derivatives. researchgate.net |
Advanced Applications in Chemical Biology Research with a Synthetic Focus
The hydrazine functional group is a well-established pharmacophore and a key component in numerous bioactive molecules and pharmaceuticals. researchgate.net This positions this compound as an attractive starting point for the synthesis of new compounds with potential therapeutic applications. The unique three-dimensional structure imparted by the phenylcyclopentyl group could lead to novel interactions with biological targets.
Future synthetic efforts could focus on using this compound as a scaffold to generate libraries of diverse compounds for biological screening. For example, its condensation with various aldehydes and ketones would yield a series of hydrazone derivatives. orientjchem.orgmdpi.com Hydrazones are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.com
Moreover, the hydrazine moiety is a valuable tool in bioconjugation chemistry and for the development of chemical probes. Derivatives of this compound could be designed as building blocks for creating enzyme inhibitors, where the hydrazine or hydrazone group interacts with the active site of a target protein. researchgate.net The synthesis of chiral versions of this compound could be particularly valuable for probing stereospecific interactions within biological systems. researchgate.net
Interdisciplinary Research Bridging Organic Synthesis and Materials Science
The intersection of organic synthesis and materials science offers exciting opportunities for creating novel functional materials. The this compound structure possesses features that could be exploited in the design of new polymers and organic materials.
One potential research direction is the incorporation of this scaffold into polymer backbones. rsc.org The di-nucleophilic nature of the hydrazine moiety could be utilized in polycondensation reactions with dicarboxylic acids or other difunctional monomers to create novel polyamides or related polymers. The bulky phenylcyclopentyl group would likely impart unique physical properties, such as increased rigidity, altered solubility, and a higher glass transition temperature, compared to polymers derived from simpler hydrazines.
Additionally, the aromatic phenyl ring can be functionalized to introduce polymerizable groups (e.g., vinyl or ethynyl) or moieties that promote self-assembly. Such monomers could be used to create functional polymers for applications in organic electronics or as components of coordination polymers and metal-organic frameworks (MOFs). The hydrazine group itself can act as a ligand to coordinate with metal ions, offering a route to new organic-inorganic hybrid materials with interesting catalytic or photophysical properties. researchgate.net The development of such materials from a unique hydrazine building block represents a compelling frontier for interdisciplinary research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
